(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468586
InChI: InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
SMILES: CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N
Molecular Formula: C14H20Cl2N2O
Molecular Weight: 303.2 g/mol

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13468586

Molecular Formula: C14H20Cl2N2O

Molecular Weight: 303.2 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide -

Specification

Molecular Formula C14H20Cl2N2O
Molecular Weight 303.2 g/mol
IUPAC Name (2S)-2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide
Standard InChI InChI=1S/C14H20Cl2N2O/c1-4-18(14(19)13(17)9(2)3)8-10-5-6-11(15)7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
Standard InChI Key XIGSGXJYDQOHTP-ZDUSSCGKSA-N
Isomeric SMILES CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C(C)C)N

Introduction

(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide is a complex organic compound with a specific stereochemistry, indicated by the "(S)" notation, which refers to its chiral center. This compound belongs to the class of butyramides, featuring a dichlorobenzyl substituent and an ethyl group attached to the nitrogen atom. The presence of an amino group and the unique arrangement of its functional groups contribute to its potential biological activity.

Synthesis and Chemical Reactions

The synthesis of (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, including the formation of the butyramide backbone and the introduction of the dichlorobenzyl group. These reactions require careful optimization to ensure high yield and purity.

While specific synthesis protocols for this compound are not detailed in the search results, similar compounds often involve reactions such as amidation and alkylation to introduce the necessary functional groups.

Biological Activity and Potential Applications

Compounds with similar structures to (S)-2-Amino-N-(2,4-dichloro-benzyl)-N-ethyl-3-methyl-butyramide have shown potential in medicinal chemistry due to their ability to interact with biological targets. The presence of an amino group and a dichlorobenzyl moiety can enhance its interaction with enzymes or receptors, potentially modulating biochemical pathways.

Potential ApplicationDescription
Medicinal ChemistryPotential interactions with biological targets
Drug DevelopmentMay exhibit therapeutic effects against certain diseases

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator